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Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid

class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other

fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the

chemical structure and synthesis pathways of amifloxacin, offering valuable insights for

researchers and professionals involved in drug discovery and development.

Chemical Structure
Amifloxacin is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-

oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN4O3, with a

molar mass of 334.35 g/mol .[2]

The core of the amifloxacin molecule is a quinolone ring system, which is fundamental to its

antibacterial activity. Key structural features include:

A fluorine atom at the C-6 position, which enhances its antibacterial potency.

A carboxylic acid group at the C-3 position, essential for its interaction with bacterial DNA

gyrase.
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A piperazine ring at the C-7 position, which influences the spectrum of activity and

pharmacokinetic properties.

A unique methylamino group at the N-1 position, distinguishing it from many other

fluoroquinolones.

Table 1: Chemical Identifiers for Amifloxacin

Identifier Value

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-

1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic

acid[3]

SMILES
CNN1C=C(C(=O)O)C(=O)c2cc(F)c(cc12)N3CC

N(C)CC3[2]

InChI

InChI=1S/C16H19FN4O3/c1-18-21-9-

11(16(23)24)15(22)10-7-12(17)14(8-

13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-

2H3,(H,23,24)[2]

CAS Number 86393-37-5[2]

Table 2: Physicochemical Properties of Amifloxacin

Property Value

Molecular Formula C16H19FN4O3

Molar Mass 334.35 g/mol [2]

Appearance Solid

Melting Point 300 °C

Synthesis Pathways
The synthesis of amifloxacin, like other fluoroquinolones, is a multi-step process. A common

and effective strategy involves the application of the Gould-Jacobs reaction, which is a
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cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based

on the methodology described by Wentland, suggests key disconnections at the N-C and N-N

bonds of the quinolone core.[4]

A plausible synthetic route commences with the commercially available starting material, 3-

chloro-4-fluoroaniline.[4][6]
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Step 1: Formation of the Quinolone Core (Gould-Jacobs Reaction)

Step 2: N-Methylation

Step 3: Nucleophilic Substitution

Step 4: N-Amination

Step 5: N-Methylamination and Hydrolysis

3-Chloro-4-fluoroaniline

Intermediate Acrylate

+ B

Diethyl ethoxymethylenemalonate (EMME)

7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Thermal Cyclization

7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methylating Agent

Ethyl 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

+ F

1-Methylpiperazine

Ethyl 6-fluoro-1-amino-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Aminating Agent

Amifloxacin

Methylation & Hydrolysis

Click to download full resolution via product page

A generalized synthesis pathway for amifloxacin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1664871?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following protocols represent a generalized synthesis scheme for amifloxacin, based on

established methods for fluoroquinolone synthesis.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs

Reaction)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-

4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).

Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as

diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can

also be employed to shorten reaction times and improve yields.[8][9]

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture.

The product often precipitates upon cooling and can be isolated by filtration. Further

purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-

carboxylate

Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as

DMF or DMSO.

Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the

nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or

dimethyl sulfate.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

until the reaction is complete.

Work-up and Isolation: Quench the reaction with water and extract the product with an

organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated

to yield the N-methylated product.

Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
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Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-

methylpiperazine in a suitable solvent, such as pyridine or DMSO.

Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the

reaction can be monitored by TLC.

Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to

precipitate the product. The solid is collected by filtration, washed with water, and can be

purified by recrystallization.

Step 4: N-Amination

Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often

challenging step. One approach involves the use of an aminating agent.

Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating

agents can be used. The reaction is typically carried out in a suitable solvent and may

require the presence of a base.

Reaction Conditions: The reaction conditions will vary depending on the specific aminating

agent used.

Step 5: Final Methylamination and Hydrolysis

Methylation: The primary amino group introduced in the previous step is then methylated.

This can be achieved using a methylating agent under appropriate basic conditions.

Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the

carboxylic acid. This is typically accomplished by heating with an aqueous acid or base,

followed by neutralization to precipitate the final product, amifloxacin.

Table 3: Summary of Key Reactions and Reagents in Amifloxacin Synthesis
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Step Reaction Type Key Reagents

1 Gould-Jacobs Reaction

3-Chloro-4-fluoroaniline,

Diethyl

ethoxymethylenemalonate

2 N-Alkylation
Methylating agent (e.g., Methyl

iodide), Base (e.g., K2CO3)

3
Nucleophilic Aromatic

Substitution
1-Methylpiperazine

4 N-Amination Electrophilic aminating agent

5 N-Methylation & Hydrolysis
Methylating agent, Acid or

Base for hydrolysis

Logical Workflow for Synthesis
The synthesis of amifloxacin follows a logical progression from simple starting materials to the

complex final molecule.

Starting Materials
(3-Chloro-4-fluoroaniline, EMME)

Quinolone Core Formation
(Gould-Jacobs) N-1 Methylation C-7 Piperazine Substitution N-1 Amination Final Methylation & Hydrolysis Amifloxacin

Click to download full resolution via product page

Logical workflow of amifloxacin synthesis.

Conclusion
The chemical structure of amifloxacin, with its key pharmacophoric groups, is well-established

and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-

understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in

constructing the fundamental quinolone scaffold. This guide provides a foundational

understanding for researchers and professionals, paving the way for further exploration and

development in the field of fluoroquinolone antibiotics. Further research to optimize the
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synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable

production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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